molecular formula C2BrCl2F3S2 B14581484 Bromo(dichloro)[(trifluoromethyl)disulfanyl]methane CAS No. 61363-10-8

Bromo(dichloro)[(trifluoromethyl)disulfanyl]methane

Cat. No.: B14581484
CAS No.: 61363-10-8
M. Wt: 296.0 g/mol
InChI Key: NIOKXIFPGWWUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo(dichloro)[(trifluoromethyl)disulfanyl]methane: is a complex organohalogen compound characterized by the presence of bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromo(dichloro)[(trifluoromethyl)disulfanyl]methane typically involves the reaction of chloroform and bromoform with triethyl-benzylammonium chloride and sodium hydroxide . This reaction is carried out under controlled conditions to ensure the proper formation of the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited large-scale applications. the synthesis process in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: Bromo(dichloro)[(trifluoromethyl)disulfanyl]methane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in simpler compounds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Chemistry: In chemistry, Bromo(dichloro)[(trifluoromethyl)disulfanyl]methane is used as a reagent or intermediate in organic synthesis. It can participate in reactions to form more complex molecules, making it valuable in the development of new chemical compounds .

Biology and Medicine: While specific applications in biology and medicine are not well-documented, compounds with similar structures are often investigated for their potential biological activity. Research may focus on their effects on biological systems and potential therapeutic uses.

Industry: In industry, this compound may be used in the production of specialized chemicals or materials. Its unique chemical properties make it suitable for applications requiring specific reactivity or stability.

Mechanism of Action

The mechanism by which Bromo(dichloro)[(trifluoromethyl)disulfanyl]methane exerts its effects involves interactions with molecular targets and pathways. The presence of multiple halogen atoms can influence the compound’s reactivity and interactions with other molecules. For example, the compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Uniqueness: Bromo(dichloro)[(trifluoromethyl)disulfanyl]methane is unique due to the combination of bromine, chlorine, and trifluoromethyl groups in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61363-10-8

Molecular Formula

C2BrCl2F3S2

Molecular Weight

296.0 g/mol

IUPAC Name

[[bromo(dichloro)methyl]disulfanyl]-trifluoromethane

InChI

InChI=1S/C2BrCl2F3S2/c3-1(4,5)9-10-2(6,7)8

InChI Key

NIOKXIFPGWWUHL-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)SSC(Cl)(Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.